molecular formula C6H6BrIN2 B1292641 5-Bromo-3-iodo-6-methylpyridin-2-amine CAS No. 958357-86-3

5-Bromo-3-iodo-6-methylpyridin-2-amine

Cat. No.: B1292641
CAS No.: 958357-86-3
M. Wt: 312.93 g/mol
InChI Key: PEDOOHCESFJXBX-UHFFFAOYSA-N
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Description

5-Bromo-3-iodo-6-methylpyridin-2-amine: is an organic compound with the molecular formula C7H7BrIN2. It is a heterocyclic compound containing a pyridine ring substituted with bromine, iodine, and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-iodo-6-methylpyridin-2-amine typically involves the halogenation of 6-methylpyridin-2-amineOne common method involves the use of N-bromosuccinimide (NBS) and iodine monochloride (ICl) as halogenating agents under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions using similar reagents but optimized for higher yields and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the desired quality of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-Bromo-3-iodo-6-methylpyridin-2-amine can undergo nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles.

    Cross-Coupling Reactions: This compound can participate in Suzuki-Miyaura cross-coupling reactions, where the halogen atoms are replaced by aryl or alkyl groups using palladium catalysts.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Cross-Coupling: Reagents include arylboronic acids, palladium catalysts, and bases such as potassium carbonate.

Major Products:

    Substitution Reactions: Products include azido, cyano, or thiol-substituted pyridines.

    Cross-Coupling Reactions: Products include various aryl or alkyl-substituted pyridines.

Scientific Research Applications

Chemistry:

    Synthesis of Novel Derivatives:

Biology and Medicine:

    Drug Discovery: This compound is explored for its potential as a precursor in the synthesis of biologically active molecules, including kinase inhibitors and other therapeutic agents.

Industry:

    Material Science: The compound’s derivatives are investigated for their potential use as chiral dopants in liquid crystals and other advanced materials.

Mechanism of Action

The mechanism of action of 5-Bromo-3-iodo-6-methylpyridin-2-amine depends on its specific application. In drug discovery, its derivatives may act as inhibitors of specific enzymes or receptors. For example, pyridine derivatives are known to inhibit kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins .

Comparison with Similar Compounds

  • 5-Bromo-2-methylpyridin-3-amine
  • 2-Amino-5-bromo-3-iodopyridine
  • 6-Methyl-2-iodopyridin-3-amine

Comparison:

  • 5-Bromo-3-iodo-6-methylpyridin-2-amine is unique due to the presence of both bromine and iodine atoms on the pyridine ring, which allows for versatile chemical modifications through various substitution and cross-coupling reactions .
  • 5-Bromo-2-methylpyridin-3-amine lacks the iodine atom, limiting its reactivity in certain cross-coupling reactions .
  • 2-Amino-5-bromo-3-iodopyridine has a similar structure but lacks the methyl group, which can influence its steric and electronic properties .

Properties

IUPAC Name

5-bromo-3-iodo-6-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrIN2/c1-3-4(7)2-5(8)6(9)10-3/h2H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEDOOHCESFJXBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1Br)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10646852
Record name 5-Bromo-3-iodo-6-methylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

958357-86-3
Record name 5-Bromo-3-iodo-6-methylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-3-iodo-6-methylpyridin-2-amine
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